Cyanogen chloride

Catalog No.
S588072
CAS No.
506-77-4
M.F
ClCN
CNCl
CClN
M. Wt
61.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanogen chloride

CAS Number

506-77-4

Product Name

Cyanogen chloride

IUPAC Name

carbononitridic chloride

Molecular Formula

ClCN
CNCl
CClN

Molecular Weight

61.47 g/mol

InChI

InChI=1S/CClN/c2-1-3

InChI Key

QPJDMGCKMHUXFD-UHFFFAOYSA-N

SMILES

C(#N)Cl

solubility

7 % (NIOSH, 2016)
Soluble in water, ethanol, ethyl ether
Soluble in oxygenated solvents
Soluble in water at 68 °F
In water, 27.5 mg/L at 25 °C
In water, 6X10+4 mg/L at 0 C
Solubility in water: soluble
7%

Synonyms

cyanogen chloride

Canonical SMILES

C(#N)Cl

The exact mass of the compound Cyanogen chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7 % (niosh, 2016)soluble in water, ethanol, ethyl ethersoluble in oxygenated solventssoluble in water at 68 °fin water, 27.5 mg/l at 25 °cin water, 6x10+4 mg/l at 0 csolubility in water: soluble7%. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Systemic Agents -> NIOSH Emergency Response Categories. However, this does not mean our product can be used or applied in the same or a similar way.

Cyanogen chloride (ClCN) is a highly reactive, volatile pseudohalogen (boiling point 13.1 °C) utilized primarily as an atom-economical electrophilic cyanating agent and a critical industrial precursor[1]. In chemical procurement and process design, ClCN is valued for its ability to deliver the electrophilic 'CN+' synthon, enabling the direct N-cyanation of amines to cyanamides and the one-step Friedel-Crafts cyanation of aromatics . Furthermore, it serves as the obligate monomer for the large-scale synthesis of cyanuric chloride via catalytic trimerization [2]. While its high toxicity and gaseous nature require specialized handling—often necessitating backward-integrated CDMO partnerships—its unparalleled atom economy and lack of brominated side products make it a superior choice for scalable, high-purity cyanation workflows compared to bench-stable analogs .

Substituting cyanogen chloride with more common nucleophilic cyanides (such as NaCN or HCN) fundamentally fails because they provide the 'CN-' anion, which cannot perform electrophilic cyanation on nucleophilic substrates like secondary amines or enolates without complex, multi-step oxidation protocols [1]. Attempting to substitute ClCN with the bench-stable analog cyanogen bromide (BrCN) often leads to significant process inefficiencies at scale: BrCN has a much higher molecular weight, reducing atom economy, and frequently generates undesired bromo-aromatic side products during Friedel-Crafts cyanogenation . Similarly, substituting ClCN with its trimer, cyanuric chloride, is chemically invalid for monomeric cyanation, as the trimer functions as a triazine core donor rather than a simple CN+ transfer agent [2].

Atom Economy and Side-Product Mitigation in Friedel-Crafts Cyanation

In direct Friedel-Crafts cyanogenation of aromatic systems using AlCl3, cyanogen chloride provides a highly atom-economical route to aromatic nitriles without halogenated impurities . When compared to cyanogen bromide, the use of ClCN prevents the formation of bromo-aromatic side products that frequently complicate downstream purification. Furthermore, ClCN offers a superior atom economy due to its lower molecular weight (61.46 g/mol) compared to BrCN (105.92 g/mol) [1].

Evidence DimensionSide-product formation and reagent molecular weight
Target Compound DataClCN (MW: 61.46 g/mol); yields exclusively cyano-aromatics without chloro-aromatic side products.
Comparator Or BaselineCyanogen bromide (MW: 105.92 g/mol); frequently yields undesired bromo-aromatic side products.
Quantified Difference42% lower molecular weight (higher atom economy) and 100% elimination of brominated aromatic impurities.
ConditionsAlCl3-catalyzed direct Friedel-Crafts cyanogenation of aromatic systems.

Eliminating halogenated side products drastically simplifies downstream purification and improves overall yield for aromatic nitrile active pharmaceutical ingredients (APIs).

Electrophilic Reactivity (Umpolung) for Direct N-Cyanation

Cyanogen chloride acts as a potent electrophilic cyanating agent, providing a direct 'CN+' synthon for the conversion of secondary amines to disubstituted cyanamides [1]. In contrast, traditional nucleophilic cyanide sources like NaCN or HCN provide 'CN-' and fail to react with amine nucleophiles under standard non-oxidative conditions [2]. While in situ generation methods using TMSCN and bleach exist to form ClCN, direct procurement of ClCN allows for immediate, scalable electrophilic cyanation without the need for stoichiometric oxidants or hypervalent iodine reagents [1].

Evidence DimensionReactive species generated for amine cyanation
Target Compound DataClCN provides direct CN+ (electrophilic) transfer, yielding cyanamides in a single step.
Comparator Or BaselineNaCN/HCN provide CN- (nucleophilic), yielding 0% cyanamide under identical non-oxidative conditions.
Quantified DifferenceEnables 1-step direct N-cyanation vs. 0% reactivity for nucleophilic cyanides without oxidants.
ConditionsDirect N-cyanation of secondary amines to form disubstituted cyanamides.

Enables the direct synthesis of cyanamides, ureas, and guanidines without requiring complex transition-metal catalysts or harsh in-situ oxidants.

Obligate Monomeric Precursor for Cyanuric Chloride Synthesis

Cyanogen chloride is the essential monomeric precursor for the industrial production of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) [1]. The synthesis relies on the gas-phase trimerization of ClCN over an activated carbon catalyst at elevated temperatures (180–250 °C) [2]. This specific resonance-stabilized aromatic ring formation is unique to cyanogen halides, and ClCN is the only viable precursor to produce the industrially critical chlorinated triazine, rendering generic cyanides like HCN completely ineffective for this specific transformation without prior chlorination to ClCN [1].

Evidence DimensionTrimerization to 2,4,6-trichloro-1,3,5-triazine
Target Compound DataClCN undergoes direct catalytic trimerization to yield cyanuric chloride.
Comparator Or BaselineHCN or NaCN cannot undergo this trimerization to form the chlorinated triazine.
Quantified DifferenceExclusive precursor capability for cyanuric chloride vs. 0% yield from unhalogenated cyanides.
ConditionsGas-phase reaction over activated carbon catalyst at 180–250 °C.

For manufacturers of triazine-based herbicides, reactive dyes, and crosslinking agents, ClCN is the irreplaceable, highly scalable monomeric feedstock.

Large-Scale Synthesis of Cyanuric Chloride

As the direct monomeric precursor, ClCN is passed over heated carbon catalysts (180–250 °C) to produce cyanuric chloride. This downstream intermediate is absolutely essential for the manufacture of triazine-class herbicides (e.g., atrazine), reactive dyes, and fluorescent brighteners [1].

Direct Friedel-Crafts Cyanation of Aromatics

ClCN is utilized in the synthesis of aromatic nitriles for pharmaceutical APIs and agrochemicals. In this context, it is preferred over cyanogen bromide to completely avoid brominated side products, thereby maximizing atom economy and simplifying downstream purification .

Electrophilic N-Cyanation for Cyanamide Production

In medicinal chemistry and complex organic synthesis, ClCN is used to convert secondary amines into disubstituted cyanamides via electrophilic CN+ transfer. These cyanamides serve as critical intermediates for the synthesis of guanidines, ureas, and nitrogen-rich heterocycles [2].

Physical Description

Cyanogen chloride, stabilized appears as a colorless gas or liquid with a strong acrid/pungent odor. Boils at 60°F. Liquid density 10.0 lb / gal. Shipped as a liquid confined under its own vapor pressure. A highly toxic lachrymator. Has been used as a tear gas. Vapor is heavier than air. Prolonged exposure of the container to fire or intense heat may cause violent rupturing and rocketing.
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.
Colorless gas or liquid (below 55°F) with an irritating odor.
Colorless gas or liquid (below 55°F) with an irritating odor. [Note: Shipped as a liquefied gas. A solid below 20°F. Forms cyanide in the body.]
Colorless, liquid below 55°F (12.8°C) or gas above 55°F (12.8°C).

Color/Form

Colorless volatile liquid or gas
Colorless gas or liquid (below 55 °F) ...[NOTE: Shipped as a liquified gas. A solid below 20 °F.]

XLogP3

1

Boiling Point

55.6 °F at 760 mm Hg (USCG, 1999)
13 °C
13.8 °C
55°F

Flash Point

Not Applicable. Not flammable. (USCG, 1999)
51 °C

Vapor Density

2.1 (USCG, 1999) (Relative to Air)
1.98 (Air = 1)
Relative vapor density (air = 1): 2.16
2.16

Density

1.222 at 32 °F (USCG, 1999)
1.186 at 20 °C/4 °C
1.22 (liquid at 32°F)
1.22 (Liquid at 32°F)
2.16(relative gas density)

Odor

Acrid, choking odor
Lachrimating and irritating odor
Strong acid/pungent odo

Melting Point

20 °F (USCG, 1999)
-6.55 °C
-6 °C
20°F

UNII

697I61NSA0

GHS Hazard Statements

Aggregated GHS information provided by 320 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (39.69%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H300 (60.31%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (60.31%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (83.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (48.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (99.69%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (51.88%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

704.36 mm Hg at 50 °F (USCG, 1999)
1.23X10+3 mm Hg at 25 C
Vapor pressure, kPa at 21.1 °C: 1987
1010 mmHg

Pictograms

Environmental Hazard Acute Toxic

Compressed Gas;Corrosive;Acute Toxic;Environmental Hazard

Other CAS

506-77-4

Wikipedia

Cyanogen chloride

Biological Half Life

The blood elimination half-life of cyanide varies widely, from a few minutes to up to 66 hours, depending on many factors...

Use Classification

Fire Hazards -> Reactive - 2nd degree
Systemic Agents -> NIOSH Emergency Response Categories

Methods of Manufacturing

/It is prepared/ by action of chlorine on hydrogen cyanide.
Cyanogen chloride is produced by action of chlorine on moist sodium cyanide suspended in carbon tetrachloride and kept cooled to -3 °C, followed by distillation.
The preparation of the industrially important ClCN has been developed extensively; the synthetic pathways are as follows: 1) Electrolysis of an aqueous solution of HCN and NH4Cl. 2) Reaction of complex cyanide salts (e.g., Na2(Zn(CN)4)) with chlorine below 20 °C. 3) Formation of ClCN from cyanide salts (mostly NaCN) and chlorine in an exothermic reaction; in a continuous process, sprayed aqueous NaCN solution is contacted with chlorine, and the reaction heat evaporates the ClCN. 4) Processes involving hydrogen cyanide and chlorine as the most convenient starting materials; the reaction is carried out in aqueous solution ... in organic and inorganic solvents, and in the gas phase. To avoid the byproduct HCl, attempts have been made to reoxidize HCl to chlorine with oxygen and hydrogen peroxide in catalyzed reactions. 5) Chlorinolysis of cyanogen in the gas phase at 300-600 °C in the presence of a catalyst. 6) Pyrolysis of cyanuric chloride at 600-900 °C in the presence of a charcoal catalyst. and 7) High-temperature syntheses based on elemental chlorine, nitrogen, and carbon. Usually, these processes lead to impure ClCN; therefore, in many cases the product must be purified before further use.

General Manufacturing Information

Cyanogen chloride ((CN)Cl): ACTIVE
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Cyanogen chloride is listed in the CWC Annex on Chemicals under Schedule 3 (1).
Cyanogen chloride is an intermediate in the detoxification of cyanide-containing wastewater with sodium hypochlorite solutions; therefore, the cyanogen halide must be removed immediately by appropriate hydrolysis.
Cyanogen chloride has been identified as a by-product of aqueous chlorination of purines and pyrimidines as a result of chlorination of potable water and wastewater.
One of the many dual-use compounds thought to be located at one or more nonstockpile locations in the continental US

Analytic Laboratory Methods

Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: cyanogen chloride; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.3 ug/L.
Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total cyanide/
Titrimetric method for determining hydrocyanic acid is presented. Measure 25 mL sample into small flask and add 5 mL freshly precipitated magnesium hydroxide, chloride-free. Titrate with 0.1 N silver nitrate, using potassium dichromate as indicator. 1 mL 0.1 N silver nitrate= 0.0027 g HCN. Hydrogen cyanide/
EPA Method 9010: Colorimetric, Manual. Method 9010 is used to determine the concentration of inorganic cyanide in an aqueous waste or leachate. The method detects inorganic cyanides that are present as either simple soluble salts or complex radicals. It is used to determine values for both total cyanide and cyanide amenable to chlorination; it is not intended to determine if a waste is hazardous by the characteristic of reactivity. The cyanide, as hydrocyanic acid, is released by refluxing the sample with strong acid and distillation of the hydrogen cyanide into an absorber-scrubber containing sodium hydroxide solution. The cyanide ion in the absorbing solution is then manually determined colorimetrically by converting the cyanide to cyanogen chloride by reaction with chloramine-T at a pH less than 8 without hydrolyzing the cyanate. ... Color is formed on addition of the pyridine-barbituric acid reagent. In a single laboratory, using mixed domestic and industrial waste samples at concentrations of 0.06, 0.13, 0.28, and 0.62 mg cyanide/L, the standard deviations were +/ - 0.005, +/ - 0.007, +/- 0.031, and +/ - 0.094, respectively. In a single laboratory, using mixed industrial and domestic waste samples at concentrations of 0.28 and 0.62 mg cyanide/L, recoveries were 85% and 102%, respectively. /Total and Amenable Cyanide/
For more Analytic Laboratory Methods (Complete) data for CYANOGEN CHLORIDE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Cyanide may be liberated from biological fluids /blood, urine/ by acidification. The evolved cyanide is absorbed in alkali and sodium cyanide thus formed is quantitatively determined by measuring the absorbance of chromophores formed by interaction of the cyanide ion with suitable reagents ... /another/ procedure presents a senisitive gas chromatographic method for determination of cyanide in biological speciments, based on its conversion to cyanogen chloride using chloramine-T. /Total cyanide/
Gas chromatographic determination of cyanides in biological specimens based upon its conversion to cyanogen chloride using chloramine-T (sodium p-toluene sulfonchloramide) is discussed. /Total cyanide/
A fluorometric microdiffusion method is described for determining cyanide in biological fluids. This detection is based on the production of fluorescence by the treatment of cyanide with p-benzoquinone. /Total cyanide/

Storage Conditions

Fireproof if in building. Provision to contain effluent from fire extinguishing. Cool. ... A harmful concentration of this gas in the air will be reached very quickly on loss of containment.
In most cases, cyanogen chloride is used in the gas phase immediately after preparation. Relatively small amounts are condensed and stored in gas containers as liquids. Steel cylinders, which must meet specific requirements in each country, can be used for shipment. The condensed and bottled Cyanogen chloride must be very pure; moreover, it must be mixed with a stabilizing agent (generally sodium pyrophosphate) to inhibit exothermic polymerization caused by impurities.

Stability Shelf Life

Tends to form polymers on storage.

Dates

Last modified: 02-18-2024

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